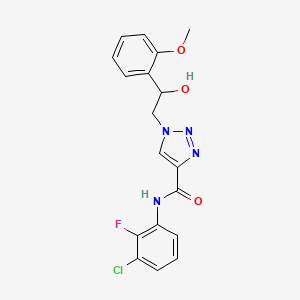

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Indole derivatives, such as “1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide”, have been synthesized for various purposes, including the treatment of cancer cells, microbes, and different types of disorders in the human body . The Fischer indole synthesis method has been used to create tricyclic indole derivatives .Chemical Reactions Analysis

Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C16H12ClN3O4, and its molecular weight is 345.74.Mechanism of Action

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3 , disrupting the synthesis of the cell wall in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis . This is due to the disruption of the cell wall biosynthesis pathway, which leads to the death of the bacteria .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with indoline-2-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. Preclinical studies have shown that this compound has neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name |

1-(4-chloro-3-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBUXRTGDPELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)

![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)

![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)

![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)